molecular formula C20H25BrN4O2 B2635717 2-(5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)-1-(4-cyclohexylpiperazin-1-yl)ethanone CAS No. 1286713-26-5

2-(5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)-1-(4-cyclohexylpiperazin-1-yl)ethanone

Cat. No.: B2635717
CAS No.: 1286713-26-5
M. Wt: 433.35
InChI Key: VCPYESCSZZKKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted with a 3-bromophenyl group at position 5 and a 4-cyclohexylpiperazine-acetamide moiety at position 2. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, while the 3-bromophenyl group enhances lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-cyclohexylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN4O2/c21-16-6-4-5-15(13-16)20-23-22-18(27-20)14-19(26)25-11-9-24(10-12-25)17-7-2-1-3-8-17/h4-6,13,17H,1-3,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPYESCSZZKKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CC3=NN=C(O3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-1-(4-cyclohexylpiperazin-1-yl)ethanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a 1,3,4-oxadiazole ring, which is known for its biological significance. The presence of the bromophenyl group enhances its lipophilicity, potentially contributing to its biological interactions.

Molecular Formula

  • C : 16
  • H : 19
  • Br : 1
  • N : 3
  • O : 2

Molecular Weight

  • Molecular Weight : 365.25 g/mol

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study comparing various substituted oxadiazoles, it was found that compounds similar to the target compound showed strong bactericidal effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis due to the oxadiazole moiety .

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., A549 and HepG2) revealed that the compound exhibited selective toxicity. The viability of cells was assessed using MTT assays at different concentrations.

Concentration (µM) Cell Viability (%) after 24h Cell Viability (%) after 48h
2006873
1009279
509697

The results indicated that at higher concentrations (200 µM), the compound significantly reduced cell viability in certain cancer cell lines while showing less impact on normal cell lines .

The biological activity of the compound is hypothesized to be linked to its ability to interfere with cellular processes:

  • Inhibition of DNA Synthesis : The oxadiazole ring may mimic nucleobases, disrupting DNA replication.
  • Protein Synthesis Inhibition : The compound might inhibit ribosomal function or interfere with amino acid incorporation into proteins.
  • Membrane Disruption : Lipophilic properties may allow it to integrate into cellular membranes, leading to increased permeability and eventual cell lysis.

Case Studies

A recent study focused on the synthesis and evaluation of various oxadiazole derivatives demonstrated that compounds with similar structures had enhanced antimicrobial and anticancer activities compared to their counterparts without the oxadiazole moiety. The study highlighted the importance of substituents on the oxadiazole ring in modulating biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Activity

  • Anticancer Potential: Morpholine derivatives (e.g., compound 1l) inhibit CA-IX and HIF-1α, critical targets in hypoxic tumors, with IC₅₀ values comparable to reference drugs like acetazolamide . The target compound’s cyclohexylpiperazine group may enhance blood-brain barrier penetration, a feature absent in morpholine analogs.
  • Antimicrobial Activity : Oxadiazole-thiadiazole hybrids (e.g., 6b–e ) exhibit broad-spectrum antifungal activity, with MIC values as low as 8 µg/mL against Candida albicans. The 3-bromophenyl group in the target compound could improve membrane permeability compared to nitro or methylphenyl substituents .
  • Receptor Binding: Phenothiazine-oxadiazole hybrids (e.g., 29–31) show potent CB1 receptor antagonism (Ki < 1 µM), attributed to the electron-deficient trifluoromethyl group. The target compound’s bromine atom may similarly enhance halogen bonding in receptor pockets .

Physicochemical Properties

  • Metabolic Stability : The 4-cyclohexylpiperazine moiety may resist oxidative metabolism better than morpholine or thiadiazole groups, as seen in preclinical studies .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)-1-(4-cyclohexylpiperazin-1-yl)ethanone to improve yield and purity?

  • Methodology :

  • Step 1 : Prioritize coupling reactions between the oxadiazole and piperazine intermediates under controlled temperatures (40–60°C) to avoid side-product formation .
  • Step 2 : Use polar aprotic solvents (e.g., DMF or dichloromethane) with catalysts like K₂CO₃ to enhance reaction efficiency .
  • Step 3 : Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios of bromophenyl and cyclohexylpiperazine precursors to minimize unreacted intermediates .
    • Key Parameters :
ParameterOptimal RangeImpact on Yield
Temperature40–60°CPrevents thermal decomposition
SolventDMF/DCMStabilizes intermediates
CatalystK₂CO₃Accelerates nucleophilic substitution

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the oxadiazole (δ 8.1–8.3 ppm) and cyclohexylpiperazine (δ 1.2–2.1 ppm) moieties to confirm regioselectivity .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Resolve crystal packing and confirm bond angles (e.g., oxadiazole C–N–C bond angle ≈ 120°) .

Q. How should researchers design preliminary biological activity screens for this compound?

  • Methodology :

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 µM, with doxorubicin as a positive control .
  • Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Dose-response curves : Calculate IC₅₀ values to establish potency thresholds (e.g., IC₅₀ < 10 µM suggests high anticancer potential) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Replicate assays : Control variables like solvent (DMSO purity ≤ 0.1%) and cell passage number to minimize batch effects .
  • Metabolic stability tests : Incubate the compound with liver microsomes to assess degradation rates (e.g., t₁/₂ < 30 min indicates poor pharmacokinetics) .
  • Data normalization : Use Z-score analysis to compare activity trends across independent studies .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodology :

  • Modify substituents : Replace the 3-bromophenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .
  • Piperazine substitutions : Introduce fluorinated or methylated cyclohexyl groups to improve lipophilicity (logP ≈ 2–4) .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like topoisomerase II (binding energy ≤ −8 kcal/mol) .

Q. What experimental approaches identify the compound’s primary molecular targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Screen against protein libraries (e.g., kinases, GPCRs) to detect real-time binding kinetics (KD ≤ 1 µM suggests high affinity) .
  • RNA-seq profiling : Treat cells with the compound and analyze differentially expressed genes (e.g., apoptosis-related genes like BAX or BCL-2) .
  • Pull-down assays : Use biotinylated analogs to isolate target proteins from lysates, followed by LC-MS/MS identification .

Tables of Key Findings

Table 1 : Comparative Biological Activity of Structural Analogs

Compound ModificationBiological Activity (IC₅₀, µM)Target
3-Bromophenyl oxadiazole8.2 (MCF-7)Topoisomerase II
4-Fluorophenyl oxadiazole12.4 (HeLa)Tubulin
Nitrophenyl oxadiazole5.1 (MCF-7)DNA intercalation
Source: Adapted from

Table 2 : Stability Data Under Different Storage Conditions

Conditiont₁/₂ (Days)Degradation Products
4°C (dry)>90None detected
25°C (40% RH)30Oxadiazole ring-opened byproducts
37°C (aqueous)7Hydrolyzed piperazine
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.